LHRH, Gln(8)- LHRH, Gln(8)- Luteinizing hormone-releasing hormone (LHRH). Stimulates gonadotropin release from anterior pituitary cells. Increases with testosterone levels. Role in sexual maturation. Active in vitro.
[Gln8]-C517 (LH-RH), chicken is an avian hypothalamic peptide, which stimulates release of gonadotropins from anterior pituitary, thus regulating reproductive functions.
Brand Name: Vulcanchem
CAS No.: 47922-48-5
VCID: VC21540362
InChI: InChI=1S/C54H71N15O14/c1-28(2)18-37(49(78)64-36(13-15-43(55)72)54(83)69-17-5-8-42(69)53(82)59-24-44(56)73)63-46(75)25-60-47(76)38(19-29-9-11-32(71)12-10-29)65-52(81)41(26-70)68-50(79)39(20-30-22-58-34-7-4-3-6-33(30)34)66-51(80)40(21-31-23-57-27-61-31)67-48(77)35-14-16-45(74)62-35/h3-4,6-7,9-12,22-23,27-28,35-42,58,70-71H,5,8,13-21,24-26H2,1-2H3,(H2,55,72)(H2,56,73)(H,57,61)(H,59,82)(H,60,76)(H,62,74)(H,63,75)(H,64,78)(H,65,81)(H,66,80)(H,67,77)(H,68,79)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
SMILES: Array
Molecular Formula: C54H71N15O14
Molecular Weight: 1154.2 g/mol

LHRH, Gln(8)-

CAS No.: 47922-48-5

Cat. No.: VC21540362

Molecular Formula: C54H71N15O14

Molecular Weight: 1154.2 g/mol

* For research use only. Not for human or veterinary use.

LHRH, Gln(8)- - 47922-48-5

Specification

CAS No. 47922-48-5
Molecular Formula C54H71N15O14
Molecular Weight 1154.2 g/mol
IUPAC Name (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Standard InChI InChI=1S/C54H71N15O14/c1-28(2)18-37(49(78)64-36(13-15-43(55)72)54(83)69-17-5-8-42(69)53(82)59-24-44(56)73)63-46(75)25-60-47(76)38(19-29-9-11-32(71)12-10-29)65-52(81)41(26-70)68-50(79)39(20-30-22-58-34-7-4-3-6-33(30)34)66-51(80)40(21-31-23-57-27-61-31)67-48(77)35-14-16-45(74)62-35/h3-4,6-7,9-12,22-23,27-28,35-42,58,70-71H,5,8,13-21,24-26H2,1-2H3,(H2,55,72)(H2,56,73)(H,57,61)(H,59,82)(H,60,76)(H,62,74)(H,63,75)(H,64,78)(H,65,81)(H,66,80)(H,67,77)(H,68,79)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
Standard InChI Key WPKQYFUSPONRAT-BXXNOCLASA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Canonical SMILES CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Introduction

Chemical and Structural Properties

Molecular Composition

LHRH, Gln(8)- possesses a defined molecular formula of C54H71N15O14 with a calculated molecular weight of 1154.2 g/mol . The peptide consists of ten amino acid residues arranged in a specific sequence that determines its biological function and receptor-binding properties . As a decapeptide, its relatively large molecular structure contributes to its specificity in binding to gonadotroph receptors within the anterior pituitary gland of avian species.

The peptide's amino acid sequence can be represented using the single-letter code XHWSYGLQPG, where X denotes pyroglutamic acid (also called pyroglutamate or pGlu), a modified form of glutamic acid that forms the N-terminal end of the peptide . This pyroglutamate residue is critical for the biological activity of the hormone and is characteristic of the GnRH family of peptides across vertebrate species . The C-terminal end of the peptide features a glycine residue that undergoes post-translational amidation (Gly-NH2), a modification that enhances the peptide's stability and bioactivity in physiological environments .

Structural Characteristics

The primary structure of LHRH, Gln(8)- is defined by its specific amino acid sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Gln-Pro-Gly-NH2 . This sequence differs critically from mammalian LHRH at position 8, where glutamine (Gln) replaces arginine (Arg) found in the mammalian variant . This single amino acid substitution significantly impacts the peptide's receptor-binding properties and biological activity across different species .

Fluorimetric titration studies of LHRH, Gln(8)- have revealed important physicochemical properties that influence its biological activity. The peptide exhibits distinct pK values of 6.22 for His2 and 9.88 for Tyr5 . The titration range for His2 was measured at 2.03, while the titration range for Tyr5 was approximately 1.7, comparable to that observed in other LHRH variants . These chemical characteristics contribute to the peptide's three-dimensional conformation and its ability to interact with specific receptor binding sites on target cells within the anterior pituitary gland.

Biological Activity

Comparison with Mammalian LH-RH

Comparative studies between LHRH, Gln(8)- and mammalian [Arg8] LH-RH have revealed significant species-specific differences in biological activity and receptor binding properties . In mammalian systems, LHRH, Gln(8)- demonstrates only 1% of the biological activity and receptor binding affinity relative to mammalian [Arg8] LH-RH . This marked reduction in potency within mammalian tissues highlights the evolutionary divergence and species-specificity of these reproductive hormones . The substitution of glutamine for arginine at position 8 appears to substantially reduce the peptide's ability to activate mammalian GnRH receptors effectively.

In contrast, when tested in avian systems, particularly in chicken pituitary cells, mammalian and chicken LH-RH variants demonstrated equipotent activity in stimulating luteinizing hormone (LH) release . This remarkable equivalence in biological activity within the chicken physiological environment suggests that avian GnRH receptors have evolved to recognize both peptide variants with similar affinity, despite their structural differences . These findings indicate that the receptor-ligand interactions governing LH release exhibit species-specific adaptations that likely reflect evolutionary divergence in reproductive neuroendocrine mechanisms.

In Vivo Studies

Research evaluating the LH-releasing activity of LHRH, Gln(8)- in live animal models has provided valuable insights into its physiological effects. In studies conducted with white Leghorn cockerels, intravenous injections of LHRH, Gln(8)- (cLHRH I) at concentrations of 1 μM and 10 μM resulted in significant increases in blood LH concentrations . The LH response followed a characteristic temporal pattern, peaking approximately 5 minutes following injection and gradually declining thereafter . This rapid response demonstrates the hormone's potent stimulatory effect on pituitary gonadotroph cells in avian species.

Comparative in vivo studies between LHRH, Gln(8)- (cLHRH I) and [His5, Trp7, Tyr8]-LHRH (cLHRH II) revealed no significant differences in their stimulatory effects on LH release when administered at equivalent doses . Despite structural differences between these two chicken LHRH variants, their equipotency in stimulating LH release in vivo suggests similar receptor activation properties or post-receptor signaling mechanisms within the intact physiological environment . These findings highlight the complexity of neuroendocrine regulation in reproductive systems and suggest potential redundancy in LHRH signaling pathways in avian species.

In Vitro Studies

In vitro experiments utilizing dispersed anterior pituitary cells from cockerels have revealed distinct dose-dependent responses to LHRH, Gln(8)-. Studies demonstrated that chicken pituitary cells respond to LHRH, Gln(8)- in a dose-dependent manner, with an ED50 (effective dose producing 50% of maximal response) of 3 × 10^-10 M . Maximal LH release was observed at a concentration of 4 × 10^-9 M LHRH, Gln(8)- . These findings establish the quantitative parameters of pituitary responsiveness to this hormone and provide important pharmacological benchmarks for comparative studies.

Interestingly, while LHRH, Gln(8)- (cLHRH I) and [His5, Trp7, Tyr8]-LHRH (cLHRH II) demonstrated equipotent activity in vivo, in vitro studies revealed that cLHRH II was approximately 4.7 times more potent than cLHRH I in stimulating LH release from dispersed pituitary cells . This discrepancy between in vivo and in vitro potency suggests that additional factors influence the biological activity of these hormones within the intact physiological environment . Researchers have proposed that cLHRH II may possess greater affinity for gonadotroph receptors, experience enhanced cellular uptake, or demonstrate increased resistance to in vitro degradation compared to cLHRH I . Conversely, extrapituitary sites of degradation may more effectively metabolize cLHRH II in vivo, potentially explaining its equipotency with cLHRH I in live animal models despite its greater potency in isolated cell preparations .

Physiological Functions and Mechanisms

LH Release Stimulation

The primary physiological function of LHRH, Gln(8)- involves stimulating the release of luteinizing hormone (LH) from gonadotroph cells within the anterior pituitary gland . This process represents a critical component of the hypothalamic-pituitary-gonadal axis that regulates reproductive function in avian species. When LHRH, Gln(8)- binds to specific receptors on pituitary gonadotroph cells, it initiates intracellular signaling cascades that culminate in the exocytosis of stored LH into the circulation . The released LH subsequently acts on the gonads to stimulate steroidogenesis and gametogenesis, essential processes for reproductive maturation and function.

The temporal dynamics of LH release in response to LHRH, Gln(8)- stimulation follow a characteristic pattern. Continuous administration of LHRH, Gln(8)- at a concentration of 10^-7 M to perifused chicken anterior pituitary cells induces an initial 8- to 10-fold increase in LH release that occurs within minutes of exposure . This rapid response demonstrates the hormone's potent stimulatory effect on pituitary cells and highlights the readily releasable pool of LH that exists within gonadotroph secretory granules . The magnitude and rapidity of this response ensure that the reproductive system can respond quickly to hypothalamic signals controlling reproductive function.

Desensitization Patterns

A significant physiological characteristic of LHRH, Gln(8)- action involves desensitization of pituitary responsiveness following continuous exposure to the hormone . Studies utilizing perifused chicken anterior pituitary cells have demonstrated that continuous administration of LHRH, Gln(8)- results in a biphasic response pattern . Following the initial surge in LH release, a rapid decline in secretory response occurs, with LH release returning to basal levels within approximately 100 minutes of continuous stimulation . This desensitization phenomenon represents an important regulatory mechanism that prevents excessive gonadotropin secretion during prolonged LHRH exposure.

In contrast to the desensitization observed with continuous hormone administration, intermittent pulsatile delivery of LHRH, Gln(8)- maintains pituitary responsiveness over extended periods . When 2-minute pulses of LHRH, Gln(8)- at concentrations of 10^-7 M or 10^-9 M were administered at intervals of 30 or 60 minutes over a 3-5 hour period, pituitary cells maintained their capacity to release LH in response to each hormonal stimulus . This finding demonstrates that the pattern of LHRH exposure, rather than simply the total hormone dose, critically determines the maintenance of pituitary responsiveness . These results parallel observations in mammalian systems and suggest evolutionary conservation of basic regulatory mechanisms governing pituitary-gonadal function across vertebrate species.

Comparative Studies with Related Compounds

Comparative Structure-Activity Analysis

Structure-activity studies comparing LHRH, Gln(8)- with mammalian [Arg8] LH-RH and the synthetic analog [Lys8] LH-RH have provided valuable insights into the molecular determinants of biological activity . Fluorimetric titration analyses revealed distinct physicochemical properties among these peptides. The pK values for His2 were measured at 6.22 for LHRH, Gln(8)-, 5.80 for mammalian [Arg8] LH-RH, and 6.01 for [Lys8] LH-RH . Similarly, the pK values for Tyr5 were 9.88 for LHRH, Gln(8)-, 9.65 for mammalian [Arg8] LH-RH, and 9.88 for [Lys8] LH-RH . These differences in ionization constants reflect variations in the microenvironments surrounding these amino acid residues within the peptide structures, potentially influencing their three-dimensional conformations and receptor-binding properties.

The titration ranges for His2 also showed variations among the peptides, with values of 2.03 for LHRH, Gln(8)-, 1.72 for mammalian [Arg8] LH-RH, and 1.71 for [Lys8] LH-RH . In contrast, the titration range for Tyr5 was relatively consistent at approximately 1.7 for all three peptides . These physicochemical differences correlate with variations in biological activity across species. In mammalian systems, LHRH, Gln(8)- exhibited only 1% of the biological activity and receptor binding affinity of mammalian [Arg8] LH-RH, while [Lys8] LH-RH demonstrated approximately 10% relative activity . These findings suggest that the amino acid at position 8 critically influences receptor binding and activation in a species-specific manner, with the positively charged arginine or lysine residues conferring higher activity in mammalian systems compared to the neutral glutamine residue found in the chicken variant .

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